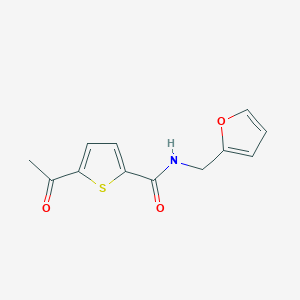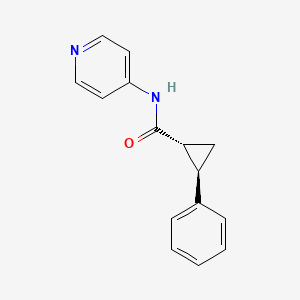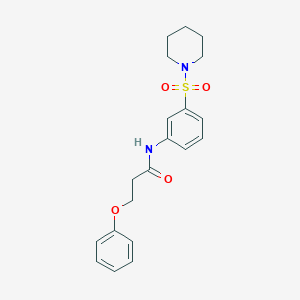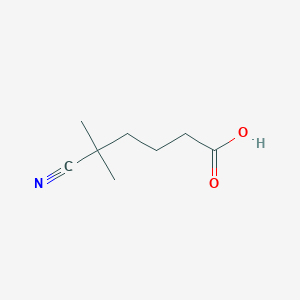![molecular formula C21H21N3O4S B7636704 4-[(2-methoxyphenyl)-methylsulfamoyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B7636704.png)
4-[(2-methoxyphenyl)-methylsulfamoyl]-N-(pyridin-2-ylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-methoxyphenyl)-methylsulfamoyl]-N-(pyridin-2-ylmethyl)benzamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is commonly referred to as "compound X" in the scientific literature. It has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
作用机制
The exact mechanism of action of compound X is not fully understood. However, it is known to bind to specific receptors in the body, leading to a range of biochemical and physiological effects. For example, its binding to the dopamine D3 receptor has been found to modulate dopamine release in the brain.
Biochemical and Physiological Effects:
Compound X has been found to have a range of biochemical and physiological effects. For example, it has been found to modulate dopamine release in the brain, leading to potential applications in the treatment of neurological disorders such as Parkinson's disease. It has also been found to have anti-inflammatory effects, making it a potential tool for studying the immune system.
实验室实验的优点和局限性
One advantage of using compound X in lab experiments is its high affinity for specific receptors, allowing for precise targeting of these receptors. Additionally, its range of biochemical and physiological effects make it a valuable tool for studying a range of biological processes. However, one limitation is its potential toxicity, which must be carefully monitored in lab experiments.
未来方向
There are a range of potential future directions for research on compound X. For example, it could be further studied for its potential use in the treatment of neurological disorders such as Parkinson's disease. Additionally, its anti-inflammatory effects could be further explored for potential applications in the treatment of inflammatory diseases such as arthritis. Further research could also be conducted to better understand its mechanism of action and potential side effects.
合成方法
Compound X can be synthesized through a multi-step process involving the reaction of various chemical reagents. The exact synthesis method can vary depending on the desired purity and yield of the final product. However, a common synthesis method involves the reaction of 2-methoxybenzaldehyde with pyridine-2-carbaldehyde to form a Schiff base intermediate. This intermediate is then reacted with sulfamic acid and benzoyl chloride to form the final product.
科学研究应用
Compound X has been studied for its potential use in a range of scientific research applications. One area of interest is its potential as a tool for studying the role of specific receptors in the body. For example, it has been found to have a high affinity for the dopamine D3 receptor, making it a valuable tool for studying the function of this receptor.
属性
IUPAC Name |
4-[(2-methoxyphenyl)-methylsulfamoyl]-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-24(19-8-3-4-9-20(19)28-2)29(26,27)18-12-10-16(11-13-18)21(25)23-15-17-7-5-6-14-22-17/h3-14H,15H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLWSHIPKZVKAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1OC)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-methoxyphenyl)-methylsulfamoyl]-N-(pyridin-2-ylmethyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(cyclopropylamino)-2-oxoethyl]-5-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B7636645.png)
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B7636654.png)
![[3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]-(thiadiazol-5-yl)methanone](/img/structure/B7636667.png)



![N-[2-[(2-methylpyrazolo[1,5-a]quinazolin-5-yl)amino]ethyl]acetamide](/img/structure/B7636693.png)
![[2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 2-[(2-methylbenzoyl)amino]acetate](/img/structure/B7636706.png)
![2-[2-[[4-(4-Butylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylacetic acid](/img/structure/B7636712.png)


